1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphen
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Overview
Description
1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose is a complex natural compound isolated from the parasitic plant Balanophora simaoensis . This compound is known for its significant antioxidant activities and is part of a group of esters that include galloyl, caffeoyl, and hexahydroxydiphenoyl esters of glucoses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically isolated and purified using high-speed counter-current chromatography (HSCCC). The optimal solvent system for this process is a mixture of n-hexane, ethyl acetate, methanol, and water in the ratio of 1:2:1:2 (v/v) . The structures of the glucose esters are identified by electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectra .
Industrial Production Methods: Currently, there is no widely reported industrial production method for 1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose. The compound is primarily obtained from natural sources, specifically from the crude extract of Balanophora simaoensis .
Chemical Reactions Analysis
Types of Reactions: 1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose undergoes various chemical reactions, including oxidation and hydrolysis .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis can be used to break down the ester bonds in the compound.
Major Products Formed: The major products formed from these reactions include simpler phenolic compounds and glucose derivatives .
Scientific Research Applications
1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose has several scientific research applications:
Mechanism of Action
The antioxidant activity of 1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose is primarily due to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing their harmful effects . Additionally, it may modulate signaling pathways involved in oxidative stress responses .
Comparison with Similar Compounds
- 1-O-Caffeoyl-3-O-galloyl-β-D-glucopyranose
- 1-O-Caffeoyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose
Comparison: 1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose is unique due to its combination of caffeoyl, galloyl, and hexahydroxydiphenoyl groups, which contribute to its potent antioxidant activity . Compared to similar compounds, it exhibits higher antioxidant potency and a broader range of biological activities .
Properties
Molecular Formula |
C36H28O21 |
---|---|
Molecular Weight |
796.6 g/mol |
IUPAC Name |
[(10R,11R,12R,13S,15R)-13-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C36H28O21/c37-15-3-1-11(5-16(15)38)2-4-22(43)55-36-30(49)32(57-33(50)12-6-17(39)25(44)18(40)7-12)31-21(54-36)10-53-34(51)13-8-19(41)26(45)28(47)23(13)24-14(35(52)56-31)9-20(42)27(46)29(24)48/h1-9,21,30-32,36-42,44-49H,10H2/b4-2+/t21-,30-,31-,32-,36+/m1/s1 |
InChI Key |
FMIYQZIXXGXUEI-WRHPJKEKSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |
Origin of Product |
United States |
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